3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has an ethoxycarbonyl group (-COOC2H5), a methyl group (-CH3), and a carboxylic acid group (-COOH) attached to the ring .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations, depending on the conditions and the other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and the functional groups present. For example, the presence of polar functional groups like ethoxycarbonyl and carboxylic acid would likely make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential biological activities and developing more efficient synthesis methods. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry .
Properties
IUPAC Name |
5-ethoxycarbonyl-3-methyl-2-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNOKNJYYMCEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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